molecular formula C7H9NO B6260504 rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo CAS No. 1727-97-5

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo

Cat. No. B6260504
CAS RN: 1727-97-5
M. Wt: 123.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo” is a chemical compound with the IUPAC name (1R,2R,4S)-2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile . It has a molecular weight of 151.21 . It is in liquid form .


Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2/t7-,8+,9+/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.21 . It is stored at a temperature of 4°C . The compound is in liquid form .

Scientific Research Applications

Pharmaceutical Synthesis

The compound’s rigid bicyclic structure makes it a valuable scaffold in pharmaceutical chemistry. It can be used to synthesize spirocyclic compounds, which are prevalent in many biologically active molecules. For instance, spirocyclic indolines, which can be derived from similar structures, have shown promise in the development of new therapeutic agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo involves the following steps: 1) synthesis of 2-cyanocyclohexanone, 2) reduction of 2-cyanocyclohexanone to 2-cyclohexenone, 3) synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, 4) esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone, and 5) cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzyltriethylammonium chloride", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethyl chloroformate", "2-Cyclohexenone", "Maleic anhydride" ], "Reaction": [ "Synthesis of 2-cyanocyclohexanone: Cyclohexanone is reacted with sodium cyanide in the presence of benzyltriethylammonium chloride to form 2-cyanocyclohexanone.", "Reduction of 2-cyanocyclohexanone to 2-cyclohexenone: 2-Cyanocyclohexanone is reduced with sodium borohydride in acetic acid to form 2-cyclohexenone.", "Synthesis of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Maleic anhydride is reacted with sodium hydroxide to form maleic acid, which is then esterified with ethyl chloroformate to form ethyl maleate. Ethyl maleate is then cyclized with sodium hydroxide to form 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.", "Esterification of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with 2-cyclohexenone: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is esterified with 2-cyclohexenone in the presence of a catalyst to form the corresponding ester.", "Cyclization of the resulting ester to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo: The resulting ester is cyclized in the presence of a catalyst to form rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo." ] }

CAS RN

1727-97-5

Product Name

rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile, exo

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.